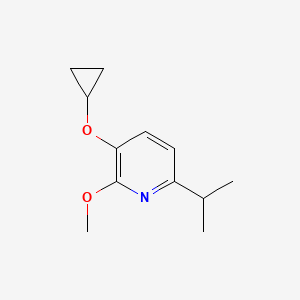![molecular formula C12H9N3O4S B14807757 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline](/img/structure/B14807757.png)
2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline is a Schiff base compound synthesized by the condensation of 5-nitrothiophene-2-carbaldehyde and 2-methyl-3-nitroaniline . Schiff bases are known for their bioactivity and are widely used in various applications, including the synthesis of new drugs, agricultural products, and other bioactive compounds .
Preparation Methods
The synthesis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline involves the condensation reaction between 5-nitrothiophene-2-carbaldehyde and 2-methyl-3-nitroaniline . The reaction is typically carried out in an organic solvent under reflux conditions. The product is then purified by recrystallization to obtain the desired compound in crystalline form .
Chemical Reactions Analysis
2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. It is used in the synthesis of metal complexes, which have been studied for their biological activities, including antibacterial and DNA binding properties . The compound’s Schiff base structure makes it suitable for various bioactivity applications, such as the development of new drugs and agricultural products .
Mechanism of Action
The mechanism of action of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline involves its interaction with biological molecules. The imine bond in the Schiff base structure increases the lipophilic character of the molecule, allowing it to interact with cell membranes and other biological targets . The compound can form metal complexes, which can further interact with DNA and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline include other Schiff bases synthesized from different aldehydes and amines. These compounds share similar bioactivity properties but differ in their specific structures and reactivity . Examples of similar compounds include 2-amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline and other Schiff bases with thiophene and nitro substituents .
Properties
Molecular Formula |
C12H9N3O4S |
|---|---|
Molecular Weight |
291.28 g/mol |
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-1-(5-nitrothiophen-2-yl)methanimine |
InChI |
InChI=1S/C12H9N3O4S/c1-8-10(3-2-4-11(8)14(16)17)13-7-9-5-6-12(20-9)15(18)19/h2-7H,1H3 |
InChI Key |
VKHHUVIKGHFMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


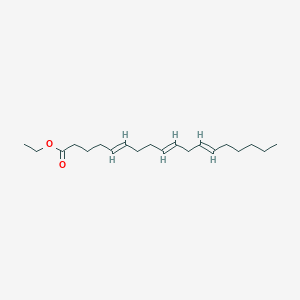
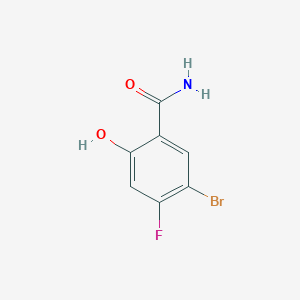
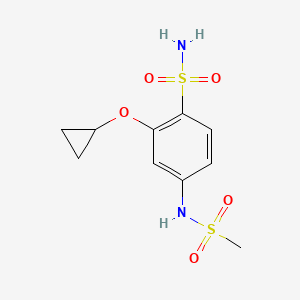
![N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-3,5-dinitrobenzamide](/img/structure/B14807681.png)
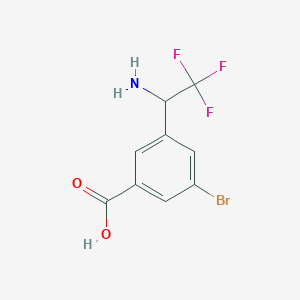
![N'-[2-(4-methoxyphenyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B14807693.png)
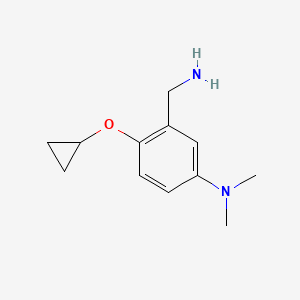
![2-(biphenyl-2-yloxy)-N'-[(3E)-6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B14807703.png)
![N-(4-ethoxyphenyl)-4-{(2E)-2-[1-(naphthalen-2-yl)ethylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B14807722.png)
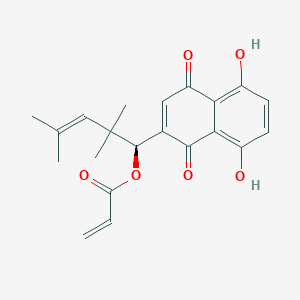
![2-{(1E)-1-[2-(2-nitrophenyl)hydrazinylidene]ethyl}-1H-indene-1,3(2H)-dione](/img/structure/B14807742.png)
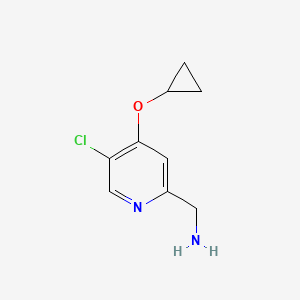
![(4-Chlorophenyl) 3-[(2,6-dichlorophenyl)methoxyimino]propanoate](/img/structure/B14807763.png)
